![molecular formula C24H22N4O6 B4064513 N-(2-benzoyl-4-nitrophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4064513.png)
N-(2-benzoyl-4-nitrophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
Descripción general
Descripción
N-(2-benzoyl-4-nitrophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, commonly known as BNPA, is a chemical compound used in scientific research. BNPA is a piperazine derivative that has been synthesized for the purpose of studying the biochemical and physiological effects of the compound.
Aplicaciones Científicas De Investigación
Synthesis and Biodistribution in PET Imaging
N-(2-benzoyl-4-nitrophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide has been explored for its potential in positron emission tomography (PET) imaging, particularly targeting central neurokinin(1) (NK1) receptors. The synthesis process aimed at achieving high radiochemical yield and specific activity, demonstrating its utility in visualizing NK1 receptors in vivo. This work suggests its promise as a radioligand for PET, contributing significantly to neuroscience research by enabling the study of receptor distribution and function in the brain (M. V. D. Mey et al., 2005).
Potential in Alzheimer's Disease Treatment
A series of derivatives, including N-(2-benzoyl-4-nitrophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, has been synthesized and tested for their therapeutic potential in Alzheimer's disease. These compounds have been evaluated for enzyme inhibition activity against butyrylcholinesterase, a target in Alzheimer's disease treatment. The study identified compounds with significant inhibitory activity, highlighting their potential as therapeutic agents for managing Alzheimer's disease symptoms (G. Hussain et al., 2016).
Antibacterial Applications
Further research into N-(2-benzoyl-4-nitrophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide derivatives has revealed their potent antibacterial properties. The synthesis of a new series of these compounds showed significant activity against various Gram-positive and Gram-negative bacterial strains. This indicates their potential as valuable therapeutic agents in treating bacterial infections, with some derivatives demonstrating exceptionally low cytotoxicity, making them promising candidates for further development (G. Hussain et al., 2018).
Explorations in Anxiolytic and Anticonvulsant Activities
Investigations into N-(2-benzoyl-4-nitrophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide derivatives have also extended to their potential anxiolytic and anticonvulsant activities. These studies are crucial for developing new treatments for anxiety disorders and epilepsy, respectively. The exploration of these compounds' effects on central nervous system targets offers a pathway to novel therapeutics that could significantly impact mental health and neurological disorder management (C. P. Kordik et al., 2006).
Propiedades
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6/c29-22(16-26-10-12-27(13-11-26)24(31)21-7-4-14-34-21)25-20-9-8-18(28(32)33)15-19(20)23(30)17-5-2-1-3-6-17/h1-9,14-15H,10-13,16H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHOCSGCICJJEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.